molecular formula C12H10F3N3O2 B15063190 Ethyl 5-amino-4-(trifluoromethyl)-1,6-naphthyridine-8-carboxylate

Ethyl 5-amino-4-(trifluoromethyl)-1,6-naphthyridine-8-carboxylate

Cat. No.: B15063190
M. Wt: 285.22 g/mol
InChI Key: PNHZKAJWWCVPFT-UHFFFAOYSA-N
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Description

Ethyl 5-amino-4-(trifluoromethyl)-1,6-naphthyridine-8-carboxylate is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. This compound features a naphthyridine core, which is a fused bicyclic system containing nitrogen atoms, and is functionalized with an amino group, a trifluoromethyl group, and an ethyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-4-(trifluoromethyl)-1,6-naphthyridine-8-carboxylate typically involves multi-step organic reactions. One common method includes the cyclocondensation of appropriate precursors under controlled conditions. For instance, the reaction of ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate with triethyl orthoformate in the presence of a catalyst such as acetic acid can yield the desired naphthyridine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents, catalysts, and purification methods are also tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-4-(trifluoromethyl)-1,6-naphthyridine-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to amino groups.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include various substituted naphthyridine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Ethyl 5-amino-4-(trifluoromethyl)-1,6-naphthyridine-8-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-amino-4-(trifluoromethyl)-1,6-naphthyridine-8-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-amino-4-(trifluoromethyl)-1,6-naphthyridine-8-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its stability and lipophilicity. This makes it particularly valuable in medicinal chemistry for the development of drugs with improved pharmacokinetic profiles.

Biological Activity

Ethyl 5-amino-4-(trifluoromethyl)-1,6-naphthyridine-8-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, particularly in anticancer and anti-inflammatory contexts.

Synthesis

The synthesis of this compound typically involves multi-step synthetic routes that include the condensation of substituted 2-aminopyridines with appropriate carboxylic acid derivatives. The trifluoromethyl group enhances the compound's lipophilicity and biological activity. The following table summarizes key synthetic routes:

Synthetic Method Reagents Conditions Yield
Gould-Jacobs Reaction6-substituted-2-aminopyridine + diethyl ethoxymethylenemalonateThermal cyclization at 250°CHigh
Knorr Reaction6-substituted-2-aminopyridine + β-keto estersAcid catalyzed thermal cyclizationModerate

Anticancer Properties

This compound exhibits notable anticancer activity. Research indicates that it may induce apoptosis in cancer cells through the activation of caspase pathways. For instance, studies have reported an IC50 value of approximately 11 µM against certain cancer cell lines, suggesting a potent cytotoxic effect compared to established chemotherapeutics like 5-fluorouracil .

  • Apoptosis Induction : The compound has been shown to stimulate caspase 3/7 activities, leading to programmed cell death in cancer cells.
  • Anti-Angiogenic Effects : It interferes with angiogenesis, which is crucial for tumor growth and metastasis.
  • Telomerase Inhibition : The compound binds to telomeric DNA sequences, inhibiting telomerase activity that is often upregulated in cancer cells .

Anti-Inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of this compound. It demonstrates significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-stimulated BV2 microglial cells . The following table summarizes its anti-inflammatory effects:

Cytokine Inhibition (%) Concentration (µM)
TNF-α70%100
IL-665%100
NO75%100

Case Studies

  • Study on Cancer Cell Lines : A study evaluated the compound's effects on various cancer cell lines, revealing its ability to significantly reduce cell viability and induce apoptosis through caspase activation.
  • Microglial Cell Model : In a model using BV2 cells, this compound was found to suppress ROS generation and inhibit the TLR4/MyD88/NF-κB signaling pathway, showcasing its potential as an anti-inflammatory agent .

Properties

Molecular Formula

C12H10F3N3O2

Molecular Weight

285.22 g/mol

IUPAC Name

ethyl 5-amino-4-(trifluoromethyl)-1,6-naphthyridine-8-carboxylate

InChI

InChI=1S/C12H10F3N3O2/c1-2-20-11(19)6-5-18-10(16)8-7(12(13,14)15)3-4-17-9(6)8/h3-5H,2H2,1H3,(H2,16,18)

InChI Key

PNHZKAJWWCVPFT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(C2=C(C=CN=C12)C(F)(F)F)N

Origin of Product

United States

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